molecular formula C20H14FN3OS2 B2736643 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895012-99-4

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2736643
CAS No.: 895012-99-4
M. Wt: 395.47
InChI Key: FYSUDPAIBKUMIL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14FN3OS2 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A series of 2-anilinonicotinyl-linked acrylamide conjugates, closely related to the specified compound, were developed as potent anticancer agents through their cytotoxic activity against various human cancer cell lines. These compounds demonstrate significant anti-tubulin activity, disrupting the cell cycle, particularly in the G2/M phase, leading to caspase-3 activation and apoptotic cell death in A549 human lung adenocarcinoma epithelial cells. Molecular docking studies have shown these compounds efficiently interact with and bind in the active site of tubulin, suggesting their potential as targeted cancer therapies (Kamal et al., 2014).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, bearing structural similarities to the chemical , have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, indicating their potential as antituberculosis agents. One particular compound demonstrated significant activity across all tests, highlighting the therapeutic potential of this chemical class in treating tuberculosis (Jeankumar et al., 2013).

Anti-Lung Cancer Activity

Fluoro-substituted benzo[b]pyran compounds, related to the compound , have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds showed anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine, suggesting their potential utility in treating various cancers, particularly lung cancer (Hammam et al., 2005).

Insecticidal Applications

New bioactive sulfonamide thiazole derivatives, including compounds with structural similarities to the specified chemical, have been synthesized as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds exhibited potent toxic effects, indicating their potential as effective insecticides. The study highlights the broad applicability of this chemical class beyond medicinal chemistry into agricultural sciences (Soliman et al., 2020).

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c21-16-6-1-7-17-19(16)23-20(27-17)24(13-14-4-2-10-22-12-14)18(25)9-8-15-5-3-11-26-15/h1-12H,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSUDPAIBKUMIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.